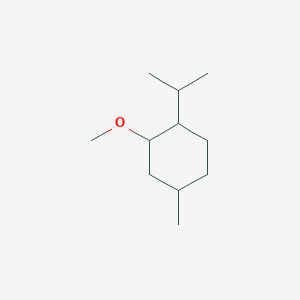

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane as the base structure.

Substitution Reactions:

Alkylation: The methyl and isopropyl groups are introduced via alkylation reactions, often using methyl iodide and isopropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation steps required in the synthesis. The reaction conditions typically involve elevated temperatures and pressures to optimize the reaction rates and product formation.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group, or further oxidized to a carbonyl group.

Reduction: Reduction reactions can target the cyclohexane ring or the substituents, potentially converting the methoxy group to a methyl group.

Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Products may include cyclohexanone derivatives.

Reduction: Products may include cyclohexane derivatives with reduced substituents.

Substitution: Products vary depending on the nucleophile used, potentially forming new ether or ester compounds.

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound in Stereochemistry Studies

- The compound serves as a model for studying stereochemistry and reaction mechanisms because of its chiral centers. Researchers utilize it to understand how molecular structure influences reactivity and interactions with other compounds.

Synthetic Intermediates

- It is often used as an intermediate in the synthesis of biologically active molecules. The methoxy and isopropyl groups can be modified to create derivatives with specific biological activities.

Biological Applications

Potential Therapeutic Properties

- Derivatives of this compound may exhibit therapeutic properties, making them candidates for drug development. The presence of functional groups allows for modifications that can enhance biological activity.

Antioxidant Activity

- Research indicates that cyclohexane derivatives can possess significant antioxidant properties. Studies have shown that compounds with similar structural motifs demonstrate varying degrees of radical scavenging capabilities, which are quantified through assays like DPPH and ABTS tests.

Antimicrobial Activity

- The compound's structural features suggest potential antimicrobial properties. Derivatives have been documented to inhibit the growth of various pathogens, such as Escherichia coli and Staphylococcus aureus, indicating its potential role in developing new antimicrobial agents.

Industrial Applications

Flavoring Agents

- Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)- is utilized in the food industry as a flavoring agent or adjuvant. Its unique flavor profile makes it suitable for incorporation into various food products .

Fragrance Manufacturing

- The compound is also employed in the production of fragrances due to its pleasant aroma, which can enhance the sensory experience of consumer products.

Mecanismo De Acción

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and isopropyl groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4S)-: This is a stereoisomer with a different spatial arrangement of atoms.

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1R,2S,4R)-: Another stereoisomer with distinct stereochemistry.

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1R,2R,4S)-: Yet another stereoisomer with unique properties.

Uniqueness

The (1S,2R,4R) configuration of Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)- imparts specific stereochemical properties that can influence its reactivity and interaction with other molecules. This makes it particularly valuable in stereoselective synthesis and studies of chiral recognition.

Actividad Biológica

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- is a chiral compound that has garnered interest in various fields due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Synthesis and Preparation

Synthetic Routes:

The synthesis of this compound typically involves several steps starting from cyclohexane. Key processes include:

- Substitution Reactions: The introduction of methyl and isopropyl groups through alkylation reactions using reagents like methyl iodide and isopropyl bromide in the presence of sodium hydride as a strong base.

- Catalytic Processes: Industrial production may utilize catalysts such as palladium or platinum to enhance yield and purity under controlled temperatures and pressures.

Antioxidant Properties

Research indicates that cyclohexane derivatives can exhibit significant antioxidant activity. For instance, studies have shown that specific extracts containing similar structural motifs demonstrate varying degrees of radical scavenging capabilities. The antioxidant activity can be quantified using assays such as DPPH and ABTS tests, revealing IC50 values that reflect the compound's efficacy in neutralizing free radicals .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been documented to inhibit the growth of various pathogens. For example, derivatives with methoxy and isopropyl groups have shown effectiveness against bacteria and fungi in vitro. This activity is crucial for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within biological systems. The presence of methoxy and isopropyl groups may enhance its binding affinity to molecular targets, thereby influencing metabolic pathways. This interaction could lead to alterations in enzyme activity or receptor signaling pathways.

Comparative Analysis with Similar Compounds

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- | (1S,2R,4R) | Antioxidant, Antimicrobial |

| Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4S)- | (1S,2R,4S) | Potentially different biological properties |

| Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1R,2S,4R)- | (1R,2S,4R) | Distinct reactivity and interactions |

This table illustrates how variations in stereochemistry can influence the biological activity of cyclohexane derivatives. The (1S,2R,4R) configuration may provide unique properties that enhance its reactivity compared to other stereoisomers.

Study on Antioxidant Activity

A study conducted on various cyclohexane derivatives revealed that those with methoxy groups exhibited superior antioxidant properties compared to their counterparts lacking such functional groups. The results indicated a direct correlation between the presence of these groups and the compound's ability to scavenge free radicals effectively .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial properties, extracts containing cyclohexane derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones compared to control samples. This suggests that modifications in the cyclohexane structure could lead to enhanced antimicrobial activity .

Propiedades

IUPAC Name |

2-methoxy-4-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGJLPHFRJNJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862694 | |

| Record name | 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

81.00 °C. @ 10.50 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 1-Menthyl methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75326-21-5, 1565-76-0 | |

| Record name | 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Menthyl methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.